molecular formula C13H16BrNO4S B2777383 (5-bromofuran-2-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1704617-09-3

(5-bromofuran-2-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2777383
CAS No.: 1704617-09-3
M. Wt: 362.24
InChI Key: OGYPUWTWPRGSEY-UHFFFAOYSA-N
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Description

(5-bromofuran-2-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C13H16BrNO4S and its molecular weight is 362.24. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are Janus kinases (JAKs) . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

This compound, also known as a JAK1/JAK2 degrader (JAPT) , is synthesized based on the protein degradation targeting chimera (PROTAC) concept . It utilizes E3 ligase to mediate the ubiquitination and degradation of JAK1/JAK2 . This provides a promising low-frequency and low-dose treatment method for autoimmune diseases .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . In vitro studies have shown that it can effectively inhibit the release of pro-inflammatory cytokines, alleviating inflammation by promoting the degradation of JAK . In vivo studies further confirmed the efficacy of JAPT in degrading JAK1/JAK2, thereby significantly inhibiting type I, II, and III adaptive immunity .

Pharmacokinetics

It is known to be a highly potent and selective, orally bioavailable jak1/tyk2 inhibitor . Its potency against JAK2 or JAK3 is greater than 1 µM .

Result of Action

The compound has been shown to significantly reduce the severity of atopic dermatitis (AD), as evidenced by the clearance rate of skin lesions and the improvement in the AD severity score (SCORAD) . It has also demonstrated dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model .

Action Environment

The efficacy of the compound can be influenced by the unique structure of the skin, which limits the effectiveness of locally applied JAK inhibitors in treating AD . The compound, when prepared as a topical formulation, shows promising potential for local application against the jak-stat signaling pathway in the treatment of ad .

Properties

IUPAC Name

(5-bromofuran-2-yl)-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4S/c1-20(17,18)10-6-8-2-3-9(7-10)15(8)13(16)11-4-5-12(14)19-11/h4-5,8-10H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYPUWTWPRGSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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